N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide

Lipophilicity LogP Quinazolinone SAR

N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide (CAS 1574517-91-1; molecular formula C₁₈H₁₈N₄O₂; MW 322.4 g/mol) is a synthetic quinazolin-4(3H)-one derivative bearing a 2-methylpropyl (isobutyl) substituent at N3 and a pyridine-2-carboxamide (picolinamide) group at the 6‑position. This scaffold belongs to the broader 3,4-dihydroquinazolin‑6‑yl carboxamide family, a chemotype recurrently exploited in medicinal chemistry for kinase inhibition, notably against B‑Raf, PI3K, and receptor tyrosine kinases.

Molecular Formula C18H18N4O2
Molecular Weight 322.4 g/mol
Cat. No. B11021969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide
Molecular FormulaC18H18N4O2
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC(C)CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CC=N3
InChIInChI=1S/C18H18N4O2/c1-12(2)10-22-11-20-15-7-6-13(9-14(15)18(22)24)21-17(23)16-5-3-4-8-19-16/h3-9,11-12H,10H2,1-2H3,(H,21,23)
InChIKeyHDFUEROKBGTYSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(2-Methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide – Compound Identity, Scaffold Class & Procurement Baseline


N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide (CAS 1574517-91-1; molecular formula C₁₈H₁₈N₄O₂; MW 322.4 g/mol) is a synthetic quinazolin-4(3H)-one derivative bearing a 2-methylpropyl (isobutyl) substituent at N3 and a pyridine-2-carboxamide (picolinamide) group at the 6‑position . This scaffold belongs to the broader 3,4-dihydroquinazolin‑6‑yl carboxamide family, a chemotype recurrently exploited in medicinal chemistry for kinase inhibition, notably against B‑Raf, PI3K, and receptor tyrosine kinases [1]. The compound is listed across multiple commercial screening collections and custom‑synthesis catalogues, but primary quantitative biological profiling data for this exact molecule remain absent from the indexed peer‑reviewed literature and public bioactivity databases at the time of analysis. Consequently, evidence‑based differentiation must currently be derived from structural comparisons with the nearest listed analogs, supported by class‑level structure–activity relationship (SAR) inferences from published quinazolinone programmes.

Why N-[3-(2-Methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide Cannot Be Replaced by a Generic Quinazolinone Analog


Quinazolin‑4(3H)‑ones bearing a 6‑amide linkage exhibit steep SAR, where even modest N3‑alkyl variations alter conformational preference, lipophilicity, and target‑binding geometry [1]. In published B‑Raf inhibitor series, the N3 substituent directly modulates the dihedral angle between the quinazolinone core and the hinge‑binding amide, affecting both potency and kinase selectivity [2]. The isobutyl group on the target compound imposes a branched, flexible hydrophobic footprint that is absent in the N3‑methyl, N3‑isopropyl, or N3‑cyclopropyl analogs offered by parallel suppliers; this footprint can differentially fill lipophilic sub‑pockets or alter metabolic soft‑spot exposure. Additionally, the pyridine‑2‑carboxamide (picolinamide) regioisomer provides a nitrogen lone‑pair orientation distinct from the pyridine‑3‑carboxamide variant, which may influence metal‑chelation capacity (e.g., toward kinase catalytic‑site Mg²⁺ or Mn²⁺) and hydrogen‑bond geometry [3]. Generic replacement with an uncharacterized analog therefore risks loss of target engagement, altered selectivity, or unpredictable physicochemical behaviour—risks that can only be mitigated by compound‑specific comparative data.

Quantitative Differentiation Evidence: N-[3-(2-Methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide vs. Closest Analogs


N3 Substituent Hydrophobicity Comparison: Isobutyl vs. Methyl, Isopropyl & Cyclopropyl Analogs

The N3 substituent is the sole variable differentiating the target compound from its nearest commercially listed congeners. Calculated partition coefficients (cLogP) provide a rank‑order estimate of lipophilicity: the isobutyl analog (target) is predicted to be more lipophilic than the N3‑methyl and N3‑cyclopropyl variants and iso‑lipophilic with the N3‑isopropyl analog [1]. In published quinazolin‑4(3H)‑one kinase inhibitor series, increased N3 alkyl chain length and branching correlate with enhanced passive membrane permeability up to an optimum, beyond which solubility penalties and off‑target promiscuity emerge [2]. The isobutyl group uniquely combines branching at the β‑carbon (a metabolic shielding feature) with a two‑carbon extension beyond the N3‑isopropyl analog, potentially altering cytochrome P450 oxidation susceptibility without the ring‑strain liability of the cyclopropyl congener.

Lipophilicity LogP Quinazolinone SAR cLogP

Pyridine Carboxamide Regioisomerism: 2‑Carboxamide (Target) vs. 3‑Carboxamide Analog

The target compound carries a pyridine‑2‑carboxamide (picolinamide) moiety, whereas the direct regioisomer N‑[3‑(2‑methylpropyl)‑4‑oxo‑3,4‑dihydroquinazolin‑6‑yl]pyridine‑3‑carboxamide (nicotinamide form) is listed by several suppliers . The 2‑carboxamide arrangement places the pyridine nitrogen proximal to the amide NH and carbonyl oxygen, forming a bidentate metal‑chelation motif that is absent in the 3‑carboxamide regioisomer. In published methionine aminopeptidase‑1 (MetAP1) and kinase programmes, pyridine‑2‑carboxamides have been shown to coordinate the catalytic divalent metal ion (Co²⁺, Mg²⁺, or Mn²⁺), contributing ≥10‑fold potency enhancement over the corresponding 3‑ or 4‑carboxamide isomers [1]. For procurement decisions, the 2‑carboxamide regioisomer should be treated as a functionally distinct chemotype rather than a simple positional analog.

Metal chelation Hinge-binding Kinase inhibitor picolinamide

Molecular Weight & Heavy Atom Count Differentiation from Lower‑MW Quinazolinone Screening Hits

With a molecular weight of 322.4 Da and 24 heavy atoms, the target compound occupies a lead‑like chemical space that is distinct from both smaller fragment‑sized quinazolinones (MW < 250) and larger elaborated kinase inhibitors (MW > 450) . The closest N3‑methyl analog (MW 280.3) falls closer to fragment space, while dual‑quinazolinone conjugates based on the same core exceed MW 500. The target compound's intermediate size positions it for lead‑optimisation programmes where balanced ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are prioritised, while still retaining sufficient complexity for target selectivity over minimalist fragment hits [1].

Fragment-based screening Ligand efficiency MW Heavy atom count

Hydrogen‑Bond Donor/Acceptor Count and Implications for Kinase Hinge‑Binding vs. Off‑Target Promiscuity

The target compound presents two hydrogen‑bond donors (amide NH of the picolinamide and quinazolinone NH if the 3,4‑dihydro form is considered) and four hydrogen‑bond acceptors (two carbonyl oxygens, two pyridine/quinazolinone nitrogens). This donor–acceptor profile matches the minimal pharmacophore for a type I kinase hinge‑binding motif (one donor–one acceptor pair engaging the hinge backbone) while leaving additional H‑bond capacity available for ribose‑pocket or DFG‑motif interactions [1]. In contrast, the pyridine‑3‑carboxamide regioisomer alters acceptor geometry, and analogs with larger N3‑substituents that introduce additional H‑bond donors or acceptors may increase off‑target promiscuity [2].

Hinge-binding pharmacophore HBD count HBA count Kinase selectivity

Recommended Procurement and Application Scenarios for N-[3-(2-Methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide


Kinase inhibitor lead‑optimisation programmes requiring branched N3‑alkyl SAR exploration

The isobutyl group at N3 provides a sterically demanding, β‑branched hydrophobic probe that complements linear (n‑propyl, n‑butyl) and cyclic (cyclopropyl) analogs in a matrix SAR study. The pyridine‑2‑carboxamide maintains the validated hinge‑binding and metal‑chelation motif inferred from dihydroquinazoline‑based B‑Raf and MetAP1 inhibitor series [1]. This compound is best deployed as a matched‑pair comparator against the N3‑methyl and N3‑isopropyl analogs to deconvolute the contribution of N3‑substituent size and branching to kinase selectivity and cellular potency.

Metal‑dependent enzyme screening panels where pyridine‑2‑carboxamide chelation is mechanistically advantageous

For targets whose catalytic mechanism depends on a divalent metal ion (e.g., MetAPs, PDEs, HDACs, metallo‑β‑lactamases, or the kinase Mg²⁺‑ATP complex), the picolinamide moiety can contribute to binding via bidentate (N,O) chelation [1]. The target compound should be prioritised over the pyridine‑3‑carboxamide regioisomer in such screens because the 3‑carboxamide isomer lacks the requisite nitrogen lone‑pair geometry for intramolecular chelate formation. The isobutyl N3 substituent further modulates lipophilicity without introducing additional heteroatoms that might interfere with metal coordination.

Physicochemical property‑focused lead identification where balanced LogP and MW are critical

With cLogP ~2.6 and MW 322.4 Da, the target compound resides in a lead‑like property space (MW 250–350, cLogP 1–3) that is favoured for oral bioavailability optimisation [1]. The N3‑isobutyl group elevates LogP relative to the N3‑methyl analog while avoiding the excessive lipophilicity (cLogP > 4) that characterises many advanced kinase inhibitors. Procurement for property‑based screening collections is warranted where balanced permeability and solubility are prioritised over maximal potency.

Selectivity profiling by N3‑substituent scanning across a kinase panel or metalloenzyme panel

Because the quinazolin‑6‑yl picolinamide core is conserved, comparative screening of the N3‑isobutyl, N3‑methyl, N3‑isopropyl, and N3‑cyclopropyl variants against a broad target panel can map the selectivity‑determining role of the N3 substituent [1]. The isobutyl group uniquely introduces a branched aliphatic side chain that may differentially occupy the selectivity (back) pocket of kinases or the S1′ pocket of metalloproteases, generating selectivity fingerprints that cannot be achieved with linear or cyclic N3 substituents. This approach is most informative when all four analogs are procured and assayed in parallel.

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